molecular formula C17H13N3O2S2 B2463337 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 681174-59-4

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2463337
CAS No.: 681174-59-4
M. Wt: 355.43
InChI Key: IESYOBHFKLSWMD-HTXNQAPBSA-N
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Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H13N3O2S2 and its molecular weight is 355.43. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-20-13-6-4-11(22-2)8-15(13)24-17(20)19-16(21)10-3-5-12-14(7-10)23-9-18-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESYOBHFKLSWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play crucial roles in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from reduced activation of inflammatory cells, which is mediated by cyclic nucleotides.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help to alleviate the symptoms of chronic obstructive pulmonary disease (COPD). This includes reducing breathlessness and persistent coughing, which are common symptoms of COPD.

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For example, the efficiency of delivery to the lungs can be affected by the patient’s breathing pattern and the performance of the nebulizer. Additionally, factors such as the presence of other medications and the patient’s overall health status can also influence the action of Ohtuvayre.

Biological Activity

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The unique structural features of this compound suggest potential therapeutic applications that warrant detailed investigation.

Structural Characteristics

The compound features:

  • Benzo[d]thiazole moiety : Known for its role in various biological activities.
  • Carboxamide functional group : Often associated with enhanced biological properties.
  • Methoxy and methyl substitutions : These groups may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural characteristics exhibit a range of biological activities. The specific biological activity of this compound requires further investigation through in vitro and in vivo studies.

Anticancer Activity

Research has shown that benzothiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated related benzothiazole compounds against breast cancer cell lines (T47D), revealing that functionalized derivatives can demonstrate potent anticancer activity, with some exhibiting better efficacy than established drugs like etoposide .

Compound NameIC50 (µM)Activity Description
Etoposide36.6Reference drug
Compound A10.2Potent cytotoxic
Compound B15.5Moderate cytotoxic

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. While some related compounds showed limited activity against various bacteria and viruses, the specific efficacy of this compound remains to be confirmed through targeted studies .

The mechanisms underlying the biological activity of benzothiazole derivatives typically involve:

  • Inhibition of cell proliferation : Many derivatives induce apoptosis in cancer cells by disrupting cellular pathways.
  • Antimicrobial action : Compounds may interfere with bacterial cell wall synthesis or disrupt metabolic pathways.

Case Studies

  • Cytotoxicity Assay : In a study involving various benzothiazole derivatives, the compound N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide exhibited significant cytotoxicity against breast cancer cells, suggesting similar potential for this compound .
  • Antiviral Evaluation : Although some related compounds were tested against viral infections like HIV and HBV, they showed limited efficacy. This highlights the need for focused research on this compound to explore its antiviral potential .

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